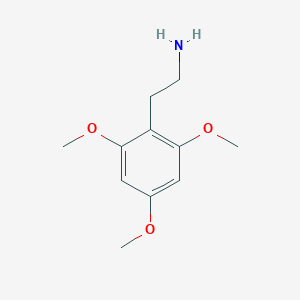

2-(2,4,6-Trimethoxyphenyl)ethan-1-amine

Description

2-(2,4,6-Trimethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by three methoxy groups at the 2-, 4-, and 6-positions of the aromatic ring. This compound has garnered attention in agrochemical research due to its herbicidal properties. Its structure combines electron-donating methoxy groups with a flexible ethanamine side chain, which may influence interactions with biological targets.

Properties

IUPAC Name |

2-(2,4,6-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3/h6-7H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUNKAXAEZSOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

Amination: The bromide is reacted with ammonia or an amine to form the desired 2-(2,4,6-Trimethoxyphenyl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for 2-(2,4,6-Trimethoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(2,4,6-Trimethoxyphenyl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings

Substituent Position Matters : Methoxy groups at 2,4,6 positions maximize herbicidal activity, while other configurations reduce efficacy .

Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, aiding interactions with plant enzymes, whereas fluorine or chlorine substituents may disrupt these interactions .

Steric Effects : Bulky groups (e.g., phenyl) diminish activity despite favorable electronic properties, highlighting the importance of molecular geometry .

Biological Activity

2-(2,4,6-Trimethoxyphenyl)ethan-1-amine, also known as 2C-O or 2,4,5-trimethoxyphenethylamine, is a member of the phenethylamine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,4,6-trimethoxyphenyl)ethan-1-amine is characterized by a phenethylamine backbone with three methoxy groups attached to the phenyl ring. Its molecular formula is C12H17N1O3, and it has a molecular weight of approximately 225.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N1O3 |

| Molecular Weight | 225.27 g/mol |

| CAS Number | 15873-23-1 |

Research indicates that 2-(2,4,6-trimethoxyphenyl)ethan-1-amine may interact with various neurotransmitter systems. Although not centrally active by itself, it has been shown to potentiate the effects of mescaline when administered prior to it. This suggests a possible role in modulating serotonergic pathways, particularly through interaction with the 5-HT2A receptor .

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : Compounds related to 2-(2,4,6-trimethoxyphenyl)ethan-1-amine have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-N-methylamino derivative | MCF-7 | 0.028 |

| Doxorubicin | MCF-7 | 0.091 |

The mechanism underlying this activity appears to involve binding to the colchicine site of tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. Their mechanism may involve inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of trimethoxyphenyl thiazole derivatives for their anticancer properties. The most active compounds demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines with GI values exceeding 80% at concentrations as low as 10 µM .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological context, compounds structurally related to 2-(2,4,6-trimethoxyphenyl)ethan-1-amine were assessed for their effects on serotonin receptors. These studies indicated a potential for mood enhancement and anxiolytic effects through selective receptor modulation .

Q & A

Basic: What are the standard synthetic routes for 2-(2,4,6-Trimethoxyphenyl)ethan-1-amine in academic research?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with a trimethoxyphenyl precursor. For example, a chalcone intermediate (e.g., 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one) can undergo Claisen-Schmidt condensation with substituted benzaldehydes in methanol under basic conditions (e.g., KOH) for 24 hours . Purification via silica gel column chromatography is critical to isolate the product. Alternatively, Pictet-Spengler reactions using tryptamine derivatives and aldehydes in dichloromethane with Au(I) catalysts (e.g., Cat b) yield structurally complex analogs . Optimizing solvent systems (e.g., methanol vs. dichloromethane) and catalysts can improve yields from 30% to >90% .

Basic: What spectroscopic methods are employed to confirm the structure of this compound?

Methodological Answer:

Characterization relies on:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formulas (e.g., calculated vs. experimental values within ±0.004 ppm) .

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., aromatic protons at δ 6.1–7.2 ppm for trimethoxyphenyl groups) .

- Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm confirm carbonyl intermediates during synthesis .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal: Segregate organic waste and halogenated byproducts; collaborate with certified waste management services .

- Emergency Measures: For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult poison control if exposed .

Advanced: How does the substitution pattern on the phenyl ring influence its receptor binding affinity?

Methodological Answer:

The trimethoxy substitution (2,4,6-positions) enhances steric and electronic interactions with serotonin receptors (e.g., 5-HT). In NBOH derivatives, replacing methoxy groups with halogens or alkyl chains alters agonist potency. For example, 25E-NBOH (2,5-dimethoxy-4-ethyl) shows higher selectivity than 2,4,6-trimethoxy analogs due to reduced steric hindrance in the receptor pocket . Computational docking studies and in vitro binding assays (e.g., radioligand displacement in HEK293 cells) are used to validate these effects .

Advanced: How can researchers resolve contradictions in reported biological activities of analogs?

Methodological Answer:

Discrepancies often arise from assay conditions or metabolic stability. For example:

- In vitro vs. in vivo Data: A compound may show high 5-HT affinity in transfected cells but low bioavailability due to rapid hepatic metabolism .

- Experimental Controls: Use standardized positive controls (e.g., LSD for 5-HT assays) and replicate studies across multiple cell lines .

- Metabolite Profiling: LC-MS/MS analysis of plasma/metabolites in animal models identifies active vs. inactive derivatives .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening: Au(I) catalysts (e.g., Cat b) improve Pictet-Spengler reaction yields (up to 93%) by stabilizing transition states .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while methanol reduces side reactions in condensations .

- Temperature Control: Reactions at 0–5°C minimize decomposition of heat-sensitive intermediates (e.g., enamine formations) .

Advanced: What computational tools aid in predicting the compound’s metabolic pathways?

Methodological Answer:

- In silico Metabolism Prediction: Software like Schrödinger’s ADMET Predictor or SwissADME identifies likely Phase I/II metabolites (e.g., O-demethylation of methoxy groups) .

- Density Functional Theory (DFT): Calculates activation energies for metabolic reactions (e.g., CYP450-mediated oxidation) to prioritize analogs with slower clearance rates .

Advanced: How does stereochemistry impact the biological activity of related analogs?

Methodological Answer:

Chiral centers in derivatives (e.g., trans-β-lactams) can drastically alter receptor interactions. For example, (S)-enantiomers of azetidin-2-one derivatives show 10-fold higher binding affinity than (R)-enantiomers due to better fit in the 5-HT hydrophobic pocket . Chiral HPLC or asymmetric catalysis (e.g., chiral auxiliaries like napthylethylamine) is used to isolate enantiomers .

Basic: What are the storage conditions for maintaining compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent oxidation of the amine group .

- Light Sensitivity: Amber vials protect against photodegradation of the trimethoxyphenyl moiety .

Advanced: What in vitro models are suitable for studying its neuropharmacological effects?

Methodological Answer:

- Primary Neuronal Cultures: Rat cortical neurons assess acute effects on calcium signaling (via FLIPR assays) .

- Receptor Transfected Cells: HEK293 cells expressing human 5-HT receptors quantify agonist potency (EC) via cAMP inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.